Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate
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Overview
Description
Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate is an organic compound that features a bromine atom, a methylsulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 4-methylsulfonylbenzyl bromide with methyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate involves its interaction with various molecular targets. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom and the methylsulfonyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-(4-methylphenyl)acetate: Lacks the sulfonyl group, resulting in different chemical properties.
Methyl 2-chloro-2-(4-methylsulfonylphenyl)acetate: Contains a chlorine atom instead of bromine, leading to variations in reactivity.
Methyl 2-bromo-2-(4-methylsulfonylphenyl)propanoate: Has an additional carbon in the ester chain, altering its physical and chemical characteristics.
Uniqueness
Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate is unique due to the presence of both a bromine atom and a methylsulfonyl group, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H11BrO4S |
---|---|
Molecular Weight |
307.16 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,1-2H3 |
InChI Key |
FCRWSNBULADCBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)S(=O)(=O)C)Br |
Origin of Product |
United States |
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